molecular formula C19H18N2O3S B2524239 4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine CAS No. 823828-71-3

4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine

Cat. No. B2524239
CAS RN: 823828-71-3
M. Wt: 354.42
InChI Key: HKEGMPVFASJKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions for each step of the synthesis .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties, such as UV/Vis absorption and fluorescence, may also be included .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds with structural features similar to the one have been synthesized and evaluated for their antimicrobial activities. For instance, novel triazole derivatives have been synthesized and tested against various microorganisms, showing good to moderate activities. This indicates a potential application of the compound in the development of new antimicrobial agents (Bektaş et al., 2007).

Chemistry of Sulfonyl Compounds

Research on sulfonyl compounds, including reactions with epoxides, has been conducted to explore the synthesis of new chemical entities. Such studies could be relevant for understanding the reactivity and potential applications of the compound in synthetic organic chemistry and material science (McFarland et al., 1988).

Catalysis and Asymmetric Synthesis

Research involving chiral N, P-oxazolines and their complexes in asymmetric catalysis, including hydrogenation reactions, highlights the potential use of the compound in catalysis, particularly in enantioselective synthesis and reaction optimization (Ezhova et al., 2004).

Novel Synthetic Pathways

Studies have explored the synthesis of variously substituted chemical compounds through innovative pathways, indicating potential applications of the compound in the development of new synthetic methods and the creation of novel molecules with desired properties (Dalai et al., 2006).

Anticancer Research

Compounds with similar structural features have been synthesized and evaluated for their anticancer activity, suggesting a possible application in medicinal chemistry for the development of new anticancer agents (Kumar et al., 2010).

Mechanism of Action

For biologically active compounds, the mechanism of action describes how the compound interacts with biological systems. This often involves identifying the specific proteins or enzymes that the compound interacts with .

Safety and Hazards

This includes identifying any risks associated with handling the compound, such as toxicity, flammability, and environmental impact .

properties

IUPAC Name

4-(benzenesulfonyl)-N-cyclopropyl-2-(4-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c1-13-7-9-14(10-8-13)17-21-19(18(24-17)20-15-11-12-15)25(22,23)16-5-3-2-4-6-16/h2-10,15,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEGMPVFASJKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.